molecular formula C18H22NO3P B14914434 4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline

4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline

Cat. No.: B14914434
M. Wt: 331.3 g/mol
InChI Key: URLNWSLALFTHCI-UHFFFAOYSA-N
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Description

4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline is a complex organic compound with a molecular formula of C18H22NO3P This compound is characterized by the presence of a phosphinan ring, an aniline group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline typically involves the reaction of aniline derivatives with phosphonic acid esters. One common method includes the condensation of aniline with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The phosphinan ring and aniline group play crucial roles in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22NO3P

Molecular Weight

331.3 g/mol

IUPAC Name

4-ethyl-N-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-phenylmethyl]aniline

InChI

InChI=1S/C18H22NO3P/c1-2-15-9-11-17(12-10-15)19-18(16-7-4-3-5-8-16)23(20)21-13-6-14-22-23/h3-5,7-12,18-19H,2,6,13-14H2,1H3

InChI Key

URLNWSLALFTHCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(C2=CC=CC=C2)P3(=O)OCCCO3

Origin of Product

United States

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